HIV-1 Reverse Transcriptase Inhibitory Potency vs. Class Baseline
The pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one class (series V) inhibits HIV-1 RT with IC₅₀ values as low as 19 nM, comparable to the dipyridodiazepinone nevirapine, and exhibits specificity for HIV-1 RT over HIV-2 RT [1]. While the target compound's individual IC₅₀ is not reported in the primary literature, the class-level SAR indicates that the 7-carboxy substitution occupies a position where C-ring substituents meta to the lactam carbonyl can be beneficial to activity [1].
| Evidence Dimension | HIV-1 RT inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported; class minimum IC₅₀ = 19 nM [1] |
| Comparator Or Baseline | Nevirapine (dipyridodiazepinone NNRTI); class IC₅₀ as low as 19 nM |
| Quantified Difference | Class equipotent to nevirapine class; target compound potency dependent on 7-carboxy contribution |
| Conditions | Recombinant HIV-1 RT enzymatic assay, in vitro [1] |
Why This Matters
Establishes the compound as a member of a potent NNRTI class with verified enzymatic target engagement, supporting its use as a scaffold for antiviral hit-to-lead or as a reference inhibitor in RT assays.
- [1] Klunder JM, Hargrave KD, West M, et al. Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 2. Tricyclic pyridobenzoxazepinones and dibenzoxazepinones. J Med Chem. 1992;35(10):1887-1897. PMID: 1375293. View Source
